molecular formula C17H30Cl2N2O4 B13432061 Oxybuprocaine N-Oxide Dihydrochloride

Oxybuprocaine N-Oxide Dihydrochloride

Cat. No.: B13432061
M. Wt: 397.3 g/mol
InChI Key: LDNGPLIZHRGGPO-UHFFFAOYSA-N
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Description

Oxybuprocaine N-Oxide Dihydrochloride is a derivative of oxybuprocaine, a local anesthetic commonly used in ophthalmology and otolaryngology. This compound is known for its ability to temporarily numb the surface of the eye or mucous membranes, making it useful for various diagnostic and minor surgical procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxybuprocaine N-Oxide Dihydrochloride typically involves the nitration of 3-hydroxybenzoic acid to produce 3-hydroxy-4-nitrobenzoic acid. This intermediate is then esterified with ethanol to form ethyl 3-hydroxy-4-nitrobenzoate. The phenoxide ion is prepared from potash and alkylated with 1-bromobutane to yield ethyl 3-butoxy-4-nitrobenzoate. This product is then crystallized from hydrochloric acid and halogenated with thionyl chloride to produce 3-butoxy-4-nitrobenzoyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Oxybuprocaine N-Oxide Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxides, reduced amines, and substituted derivatives .

Scientific Research Applications

Oxybuprocaine N-Oxide Dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Employed in studies involving nerve conduction and membrane permeability.

    Medicine: Utilized as a local anesthetic in ophthalmology and otolaryngology.

    Industry: Used in the formulation of pharmaceutical products

Mechanism of Action

Oxybuprocaine N-Oxide Dihydrochloride exerts its effects by binding to sodium channels and stabilizing the neuronal membrane. This decreases its permeability to sodium ions, inhibiting the depolarization of the neuronal membrane and blocking the initiation and conduction of nerve impulses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxybuprocaine N-Oxide Dihydrochloride is unique due to its specific binding affinity to sodium channels and its rapid onset of action. It is less irritating compared to other local anesthetics like tetracaine .

Properties

Molecular Formula

C17H30Cl2N2O4

Molecular Weight

397.3 g/mol

IUPAC Name

2-(4-amino-3-butoxybenzoyl)oxy-N,N-diethylethanamine oxide;dihydrochloride

InChI

InChI=1S/C17H28N2O4.2ClH/c1-4-7-11-22-16-13-14(8-9-15(16)18)17(20)23-12-10-19(21,5-2)6-3;;/h8-9,13H,4-7,10-12,18H2,1-3H3;2*1H

InChI Key

LDNGPLIZHRGGPO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)OCC[N+](CC)(CC)[O-])N.Cl.Cl

Origin of Product

United States

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